

A Comparative Toxicological Assessment of Lilial and Its Metabolites

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Compound of Interest

Compound Name: *Lilial*

Cat. No.: *B1675391*

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Introduction

Lilial, a synthetic fragrance ingredient also known as butylphenyl methylpropional, has been a subject of scientific scrutiny due to its classification as a reproductive toxicant. Understanding the toxicological profile of **Lilial** and its metabolites is crucial for risk assessment and the development of safer alternatives. This guide provides an objective comparison of the toxicity of **Lilial** and its primary metabolites, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for **Lilial** and its major metabolites. It is important to note that while in vitro studies have been conducted on a mixture of metabolites, specific in vivo toxicity data for some individual metabolites are limited.

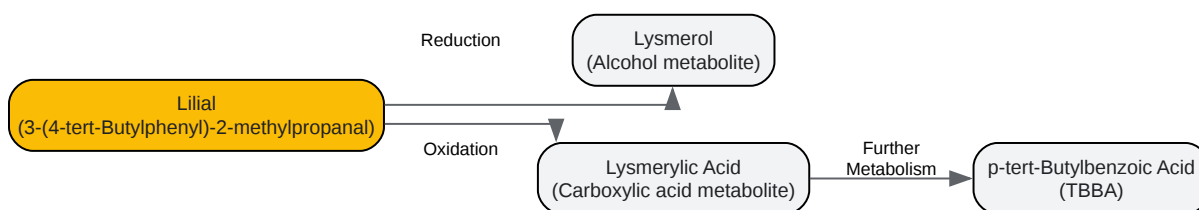
Compound	Chemical Name	CAS Number	Molecular Formula	Oral LD50 (Rat)	Dermal LD50 (Rabbit)	In Vitro Cytotoxicity (up to 100 µM)	In Vitro Mutagenicity (CHO/HPRT)	In Vitro Genotoxicity (γH2AX)	Endocrine Disruption (ER/AR Agonism)
Lilial	3-(4-tert-Butylphenyl)-2-methylpropanal	80-54-6	C ₁₄ H ₂₀ O	1390 mg/kg[1]	> 2000 mg/kg[1]	No negative effect[2][3]	Negative[2]	Negative	Negative
Lysmerol	3-(4-tert-Butylphenyl)-2-methylpropan-1-ol	56107-04-1	C ₁₄ H ₂₂ O	Data Not Available	Data Not Available	No negative effect (as part of metabolite mixture)	Negative (as part of metabolite mixture)	Negative (as part of metabolite mixture)	Negative (as part of metabolite mixture)

Lysmerlylic Acid	3-(4-tert-Butylphenyl)-2-methylpropanoic acid	75507-43-6	C ₁₄ H ₂₀ O ₂	Data Not Available	Data Not Available	No negative effect (as part of metabolite mixture)	Negative (as part of metabolite mixture)	Negative (as part of metabolite mixture)	Negative (as part of metabolite mixture)
p-tert-Butylbenzoic Acid (TBBA)	4-tert-Butylbenzoic acid	98-73-7	C ₁₁ H ₁₄ O ₂	473 mg/kg	> 900 mg/kg	No negative effect (as part of metabolite mixture)	Negative (as part of metabolite mixture)	Negative (as part of metabolite mixture)	Negative (as part of metabolite mixture)

Summary of In Vitro Findings: A recent study investigating the in vitro effects of **Lilial** and its metabolites (generated by incubation with rat liver S9 fraction) found no significant cytotoxicity, mutagenicity, or genotoxicity at concentrations up to 100 µM. Furthermore, neither **Lilial** nor its metabolites exhibited agonistic activity towards estrogen or androgen receptors in reporter assays. The study also indicated that these compounds did not activate the NF-κB and NRF2 signaling pathways at a concentration of 50 µM.

Metabolic Pathway of Lilial

Lilial undergoes phase I metabolism, primarily through oxidation and reduction reactions, to form several metabolites. The aldehyde group of **Lilial** can be reduced to an alcohol, forming lysmerol, or oxidized to a carboxylic acid, forming lysmerylic acid. A further metabolite, p-tert-butylbenzoic acid (TBBA), is also formed.



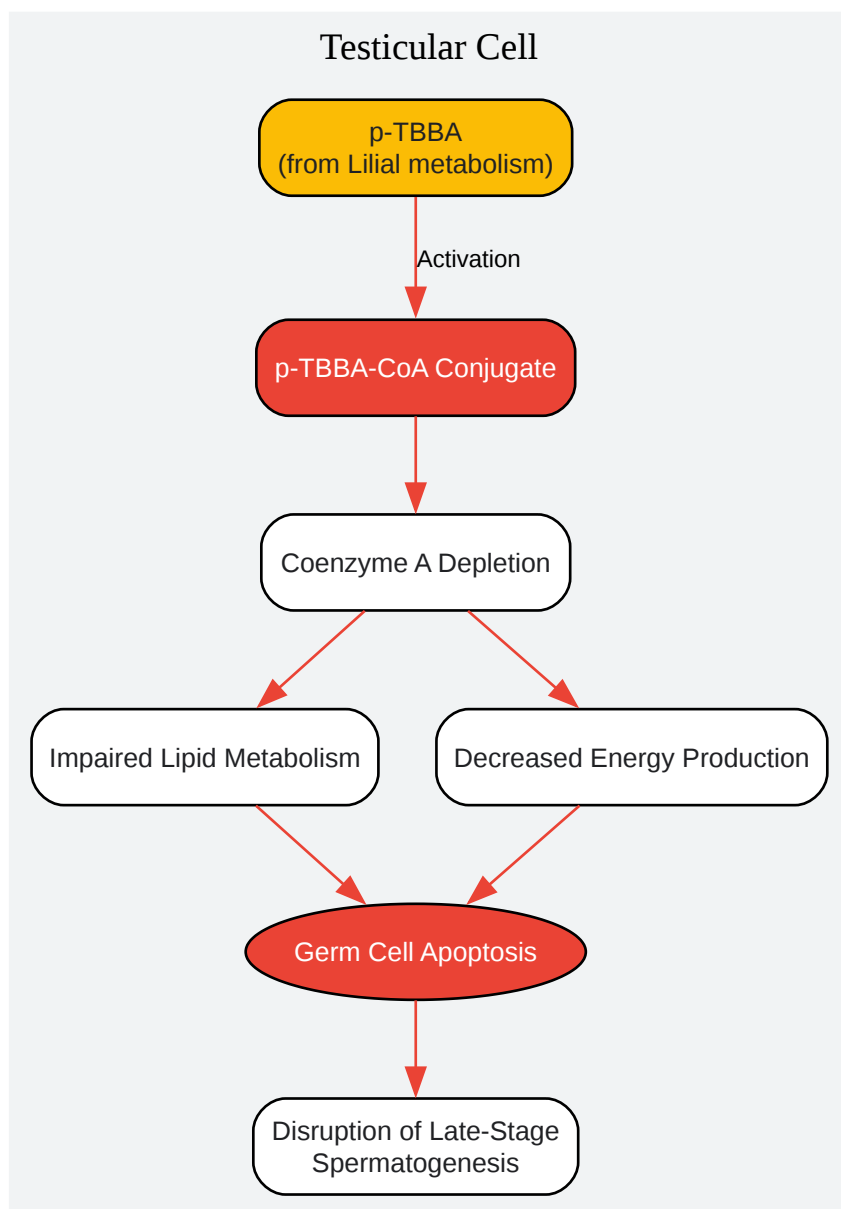
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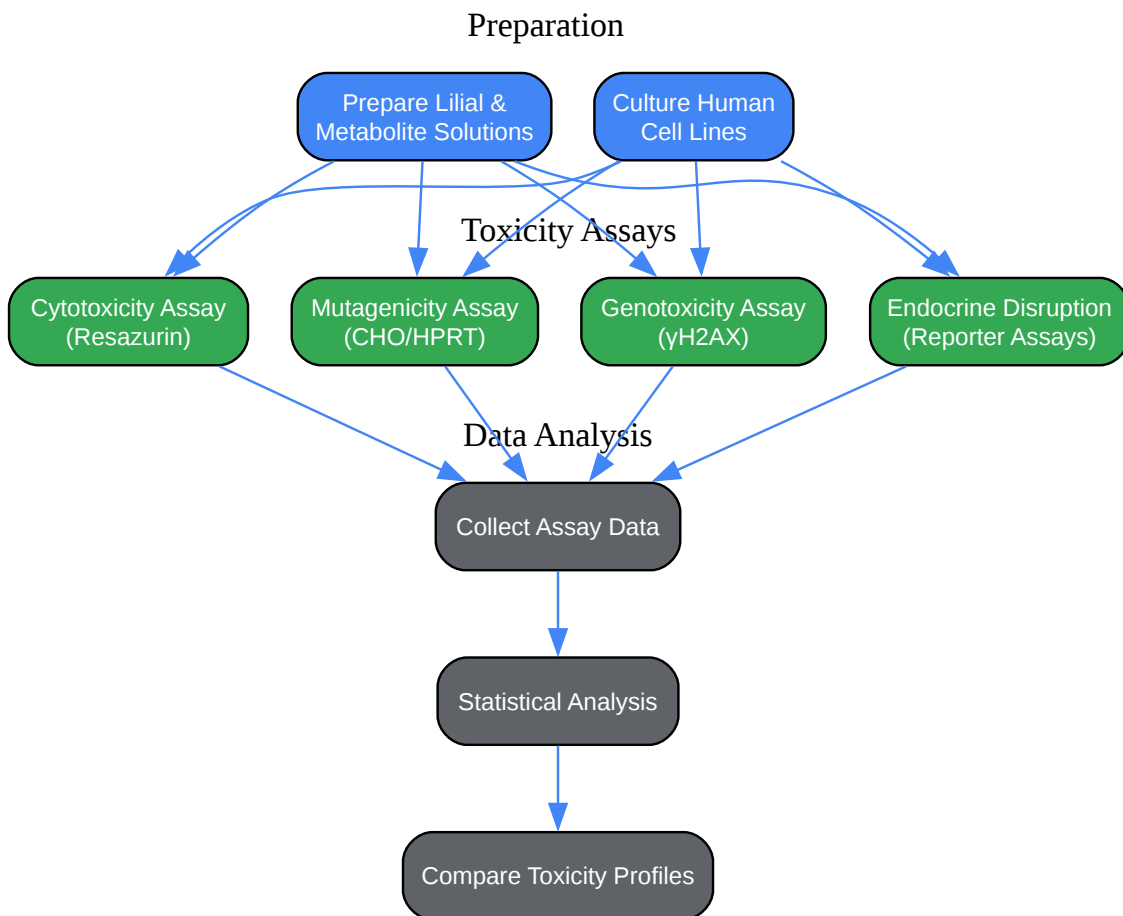
Caption: Metabolic conversion of **Lilial** to its primary metabolites.

Mechanism of Reproductive Toxicity

While in vitro assays on various cell lines have shown low toxicity, in vivo studies have demonstrated that **Lilial** can cause reproductive toxicity, specifically affecting the male reproductive system. Research suggests that the metabolite p-tert-butylbenzoic acid (TBBA) is a key mediator of this toxicity. The proposed mechanism involves the disruption of late-stage spermatogenesis within the seminiferous tubules.

The current hypothesis for the testicular toxicity of p-TBBA involves its conversion to a CoA-conjugate. This conjugation is thought to deplete the available coenzyme A pool within testicular cells, leading to impaired lipid metabolism and energy production, which are critical for sperm development. This metabolic disruption ultimately results in germ cell apoptosis and testicular atrophy.





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